molecular formula C15H13F2N3O4S B3060936 4-Demethyl pantoprazole CAS No. 141854-24-2

4-Demethyl pantoprazole

Cat. No.: B3060936
CAS No.: 141854-24-2
M. Wt: 369.3 g/mol
InChI Key: LVQDPJBMSVUBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Demethyl pantoprazole is a key metabolite of the proton pump inhibitor (PPI) pantoprazole, formed primarily via hepatic metabolism through the cytochrome P450 system, specifically CYP2C19 . This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. As a derivative of pantoprazole, its research value is rooted in the study of drug metabolism and the mechanisms of PPIs. Pantoprazole itself is a substituted benzimidazole that functions as a prodrug . It accumulates in the acidic compartments of gastric parietal cells, where it is activated to a sulfenamide intermediate . This active form irreversibly inhibits the H+/K+ ATPase pump (the proton pump) by forming disulfide bonds with cysteine residues (specifically Cys-813 and/or Cys-822), thereby suppressing gastric acid secretion . Investigating the 4-demethyl metabolite provides critical insights into the metabolic fate, biotransformation pathways, and potential interactions of pantoprazole, which is known for its precise and predictable pharmacokinetic profile . Researchers utilize this compound in pharmaceutical and analytical development, particularly in metabolism studies, enzyme kinetics, and as a standard in chromatographic assays (e.g., LC-MS) to understand the disposition of the parent drug . Its study is essential for advancing knowledge in pharmacology and toxicology related to acid-suppressive therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDPJBMSVUBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141854-24-2
Record name 4-Demethyl pantoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141854242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEMETHYL PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0P3127K6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of 4 Demethylation Pathways

Enzymatic Pathways in Pantoprazole (B1678409) Metabolism Leading to 4-Demethylated Species

Pantoprazole is extensively metabolized by the cytochrome P450 (CYP) system. drugbank.comfda.gov The main metabolic transformation is O-demethylation, which produces the primary metabolite, 4-demethyl pantoprazole (also known as desmethylpantoprazole). nih.govpharmgkb.org This initial step is a critical determinant of the pharmacokinetic profile of the drug. Following demethylation, the resulting metabolite undergoes phase II conjugation reactions before excretion. drugbank.comhpra.ie

The primary enzymatic pathway responsible for the formation of this compound is O-demethylation catalyzed by the CYP2C19 isozyme. drugbank.comfda.govpharmgkb.orghpra.ienih.gov This pathway is considered the main route for pantoprazole metabolism and clearance. drugbank.comwikipedia.orgpharmgkb.org Studies have shown that CYP2C19 is responsible for more than 80% of the metabolism of pantoprazole. nih.gov

The activity of the CYP2C19 enzyme is subject to well-documented genetic polymorphisms, which leads to significant interindividual variability in pantoprazole metabolism. nih.govdovepress.com Individuals can be categorized into different metabolizer phenotypes based on their CYP2C19 genotype. nih.gov For instance, individuals lacking a functional CYP2C19 enzyme are termed "poor metabolizers" (PMs), and in these individuals, the metabolism of pantoprazole is significantly reduced. hpra.ieefda.gov.et Conversely, "ultrarapid metabolizers" (UMs) with increased CYP2C19 function exhibit accelerated clearance. dovepress.com The area under the plasma concentration-time curve (AUC) for pantoprazole can be up to sixfold higher in PMs compared to extensive metabolizers (EMs). nih.gov

Furthermore, the metabolism of pantoprazole by CYP2C19 is stereoselective. Pantoprazole is administered as a racemic mixture of two enantiomers, (+)-pantoprazole and (–)-pantoprazole. nih.govresearchgate.net The metabolism of the (+)-enantiomer is more dependent on the CYP2C19 pathway than the (–)-enantiomer. nih.govnih.govresearchgate.net In poor metabolizers of CYP2C19, the metabolism of (+)-pantoprazole is impaired to a greater extent than that of (–)-pantoprazole. researchgate.net

Table 1: Influence of CYP2C19 Genotype on Pantoprazole Metabolism
Metabolizer PhenotypeTypical GenotypeEffect on CYP2C19 ActivityImpact on Pantoprazole ClearanceResulting Plasma Concentration (AUC)
Ultrarapid Metabolizer (UM)e.g., 17/17IncreasedSignificantly Increased dovepress.comLowest dovepress.com
Rapid Metabolizer (RM)e.g., 1/17IncreasedIncreased nih.govLow nih.gov
Normal Metabolizer (NM)e.g., 1/1NormalNormal nih.govdovepress.comNormal nih.gov
Intermediate Metabolizer (IM)e.g., 1/2DecreasedDecreased dovepress.comIncreased dovepress.com
Poor Metabolizer (PM)e.g., 2/2Absent or Greatly ReducedSignificantly Decreased hpra.iedovepress.comHighest (up to 6-fold higher than NM) nih.gov

Following the initial phase I demethylation of pantoprazole to this compound, the metabolite undergoes phase II conjugation reactions. fda.govpsu.edu These reactions increase the water solubility of the metabolite, facilitating its excretion from the body, primarily via the urine. nih.govhpra.ie

The principal phase II reaction for this compound is conjugation with sulfate (B86663). drugbank.comfda.govnih.govnih.govpharmgkb.orgfda.govresearchgate.net This reaction is catalyzed by a sulfotransferase enzyme. pharmgkb.orgpsu.edumedscape.comresearchgate.net The resulting metabolite, desmethylpantoprazole sulfate, is the main metabolite of pantoprazole found in both serum and urine. nih.govhpra.ieefda.gov.eteuropa.euoup.com The rapid conversion to the sulfate conjugate is a key step in the elimination pathway. medscape.com Renal elimination of this conjugated metabolite represents the major route of excretion for pantoprazole, accounting for approximately 80% of the administered dose. nih.govhpra.ieeuropa.eu

Glucuronic acid conjugation is a less prominent, or minor, metabolic pathway for the metabolites of pantoprazole. researchgate.net While sulfate conjugation is the predominant phase II reaction, in vivo studies have identified some minor metabolites in the form of glucuronide conjugates. researchgate.netoup.com For instance, one study identified a p-O-desmethyl-O-glucuronyl sulphide derivative as a minor metabolite in humans. fda.gov This indicates that while not the primary route, glucuronidation does play a role in the complete metabolic clearance of pantoprazole-derived species.

In Vitro Metabolic Model Systems for 4-Demethylation

Utilization of Liver Microsomes and Recombinant Enzyme Systems

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of pantoprazole. These studies have confirmed that pantoprazole is extensively metabolized by the cytochrome P450 system. fda.govfda.gov Specifically, the demethylation process, leading to this compound, is significantly catalyzed by CYP2C19. fda.govpharmgkb.org The involvement of CYP3A4 as another pathway has also been established through these microsomal studies. fda.govpharmgkb.org

To further pinpoint the specific enzymes involved, recombinant human CYP enzymes are utilized. These systems allow for the investigation of individual enzyme contributions to the metabolism of a drug. bioivt.commdpi.com Studies with recombinant CYP enzymes have demonstrated that CYP2C19 and CYP3A4 are the primary enzymes responsible for pantoprazole metabolism. fda.govnih.gov Research using recombinant CYP2C19 has shown that several proton pump inhibitors (PPIs), including pantoprazole, act as competitive inhibitors of this enzyme. nih.gov The inhibitory potential of pantoprazole on CYP2C19 has been quantified with Ki values ranging from 14 to 69 microM. nih.gov Furthermore, investigations using recombinant systems have revealed that pantoprazole is a weak inhibitor of other CYP isoforms, including CYP3A4, -2B6, -2D6, -2C9, -2C8, and -1A2. nih.gov

Characterization of Metabolite Formation Kinetics

The formation of this compound is subject to Michaelis-Menten kinetics. In vitro studies with human liver microsomes have been employed to determine the kinetic parameters of this metabolic reaction. nih.gov The formation of the dealkylated metabolite of pantoprazole is primarily mediated by CYP2C19. nih.gov

The kinetics of pantoprazole are generally linear within the therapeutic dose range in both oral and intravenous administrations. portico.orghpra.ie The genetic polymorphism of CYP2C19 significantly influences the pharmacokinetics of pantoprazole. researchgate.netresearchgate.net Individuals who are poor metabolizers (PMs) of CYP2C19 substrates exhibit altered pharmacokinetics compared to extensive metabolizers (EMs). researchgate.net For instance, the area under the plasma concentration-time curve (AUC) for pantoprazole is significantly higher in PMs. nih.gov One study found that the AUC at steady state was five times higher in PMs compared to EMs for pantoprazole. nih.gov

The following table summarizes the pharmacokinetic parameters of pantoprazole in individuals with different CYP2C19 genotypes after a single 40 mg oral dose.

CYP2C19 GenotypeParameterValue
EMs (Extensive Metabolizers)Cmax (ng/mL)2500
tmax (h)2.5
AUC (ng·h/mL)4800
PMs (Poor Metabolizers)Cmax (ng/mL)-
tmax (h)-
AUC (ng·h/mL)Significantly higher than EMs

Data for PMs often shows significant variability and is reported as fold-increases in AUC compared to EMs. nih.gov

Enantioselective Metabolic Processes Yielding 4-Demethylated Forms

Pantoprazole is a chiral molecule, and its metabolism exhibits enantioselectivity. iu.edu The two enantiomers, R-pantoprazole and S-pantoprazole, are metabolized at different rates, primarily due to the stereoselective action of CYP2C19. researchgate.netnih.gov The (+)-enantiomer (R-pantoprazole) is more reliant on CYP2C19 for its metabolism than the (-)-enantiomer (S-pantoprazole). researchgate.netiu.edu

In vitro studies using rat liver microsomes have shown that the intrinsic clearance (CLint) for the formation of the 5'-O-demethyl metabolite (an alternative nomenclature for the 4-demethyl metabolite) from S-pantoprazole was four-fold lower than that from R-pantoprazole. nih.gov This indicates a slower metabolism of the S-enantiomer via this pathway. nih.gov Conversely, the CLint values for the formation of sulfone and 6-hydroxy metabolites were higher for S-pantoprazole than for R-pantoprazole. nih.gov

The enantioselective metabolism is particularly evident in individuals with different CYP2C19 genotypes. researchgate.net In extensive metabolizers (EMs), the difference in plasma concentrations between the two enantiomers is negligible. researchgate.net However, in poor metabolizers (PMs), who have deficient CYP2C19 activity, the metabolism of R-pantoprazole is impaired to a greater extent than that of S-pantoprazole, leading to substantially different plasma concentrations of the two enantiomers. researchgate.net One study reported that the area under the curve (AUC) ratio of the R-enantiomer to the S-enantiomer was significantly higher in PMs compared to EMs. researchgate.net

The table below presents the intrinsic clearance (CLint) values for the formation of different metabolites from S- and R-pantoprazole in rat liver microsomes.

MetaboliteCLint (mL/min/mg protein) from S-pantoprazoleCLint (mL/min/mg protein) from R-pantoprazole
5'-O-demethyl metaboliteLower4-fold higher than S-pantoprazole
Sulfone metaboliteHigherLower than S-pantoprazole
6-hydroxy metaboliteHigherLower than S-pantoprazole
Sum of all three metabolites3.064.82

Data from a study in rat liver microsomes. nih.gov

Analytical Strategies for the Detection and Characterization of 4 Demethyl Pantoprazole

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-Demethyl pantoprazole (B1678409) from the active pharmaceutical ingredient (API) and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques that offer the resolution and sensitivity required for this purpose.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of pantoprazole and its impurities. Method development involves optimizing various chromatographic parameters to achieve adequate separation between pantoprazole and all its related substances, including 4-Demethyl pantoprazole.

Key aspects of HPLC method development include the selection of a suitable stationary phase, typically a C8 or C18 column, and the optimization of the mobile phase composition. A gradient elution is often employed to resolve all compounds within a reasonable timeframe. For instance, a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (commonly acetonitrile) is used, with the proportion of the organic phase increased over the course of the analysis.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for quantitative analysis. This process confirms the method's specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity.

Table 1: Example of HPLC Method Parameters for Pantoprazole and Impurity Analysis

Parameter Conditions
Stationary Phase Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium acetate buffer (pH 4.5) : Acetonitrile (70:30, v/v)
Mobile Phase B 0.01 M Ammonium acetate buffer (pH 4.5) : Acetonitrile (30:70, v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Column Temperature 30 °C

This interactive table summarizes typical conditions used in HPLC methods for analyzing pantoprazole and its related substances.

Validation studies demonstrate excellent linearity, with correlation coefficients (r) typically exceeding 0.999. Accuracy is confirmed through recovery studies, with results generally falling within the 97-106% range. The precision of the method is established by evaluating repeatability and intermediate precision, with the relative standard deviation (RSD) being well within acceptable limits.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis.

The primary advantages of UPLC for analyzing this compound include:

Reduced Run Times: Analysis times can be shortened significantly, often by a factor of up to ten compared to HPLC, which increases sample throughput.

Improved Resolution: The high efficiency of UPLC columns provides superior separation of closely eluting impurities.

Enhanced Sensitivity: Sharper, narrower peaks lead to greater peak heights and an improved signal-to-noise ratio.

Lower Solvent Consumption: Faster run times and lower flow rates result in a considerable reduction in solvent usage, making UPLC a more economical and environmentally friendly technique.

A UPLC method for the simultaneous determination of multiple proton pump inhibitors, including pantoprazole, demonstrated a total run time of less than 5 minutes, a significant improvement over typical HPLC methods. The application of this technology allows for the rapid and efficient quantification of trace-level impurities like this compound in bulk drug substances and pharmaceutical formulations.

Mass Spectrometry-Based Elucidation Methods

While chromatographic techniques are excellent for separation and quantification, mass spectrometry (MS) is indispensable for the definitive identification and structural elucidation of impurities. When coupled with liquid chromatography, MS provides a powerful tool for analyzing complex mixtures.

LC-MS is a fundamental technique for the identification of unknown or suspected impurities. Following chromatographic separation, the eluent is introduced into the mass spectrometer, where compounds are ionized and their mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the compound, a critical piece of information for its identification.

For pantoprazole and its related substances, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces protonated molecular ions [M+H]+. A sensitive LC-MS/MS method developed for pantoprazole in human plasma monitored the transition of the parent ion to a specific product ion for quantification. For example, the transition for pantoprazole was m/z 384.1 → 200.0. To identify this compound, one would search for its unique molecular ion. Given that demethylation involves the removal of a methyl group (CH2), the molecular weight of this compound would be 14 Da less than that of pantoprazole. This specific mass difference allows for the targeted detection and confirmation of its presence in a sample.

For unambiguous identification and structural elucidation, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are employed. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an ion.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is unique to the molecule's structure and can be used to pinpoint the exact location of structural modifications, such as demethylation.

In the study of pantoprazole and its analogs, fragmentation often occurs around the sulfinyl (-S(O)-) or methylene (B1212753) (-CH2-) bridge connecting the benzimidazole (B57391) and pyridine (B92270) rings. Common fragmentation pathways include-H migration, leading to the formation of characteristic benzimidazole and pyridine fragment ions. By analyzing the MS/MS spectrum of the ion corresponding to this compound, the loss of a methyl group from the pyridine ring could be confirmed by observing a 14 Da shift in the mass of the pyridine-related fragment ions compared to those of pantoprazole. This detailed structural analysis is crucial for confirming the identity of the impurity.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers the highest mass resolution and accuracy among all MS techniques. This ultra-high performance allows for the analysis of highly complex mixtures without prior chromatographic separation, a technique known as "direct infusion" or "shotgun" analysis.

The primary advantages of FT-ICR-MS include:

Ultra-High Resolution: Capable of resolving tens of thousands of unique chemical species in a single sample, easily separating ions with very small mass differences.

Sub-ppm Mass Accuracy: Provides extremely high confidence in the assignment of elemental formulas to measured masses.

In the context of characterizing this compound, direct infusion FT-ICR-MS could be used to screen a bulk pantoprazole sample for impurities. Its exceptional resolving power would allow for the detection of the this compound signal even in the presence of the highly abundant pantoprazole API and other isomers or isobars. The unparalleled mass accuracy would enable the direct confirmation of its elemental composition from the measured m/z value, providing definitive proof of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unequivocal Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities like this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of its chemical structure. While specific NMR spectral data for this compound is proprietary and often provided within Certificates of Analysis accompanying reference standards, the principles of its application are well-established in the characterization of pantoprazole and its related substances. nih.govresearchgate.net

In the structural elucidation of this compound, both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments are employed.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole and pyridine rings, the methylene protons connecting the two ring systems, and the remaining methoxy (B1213986) and difluoromethoxy protons. The key difference in the spectrum of this compound compared to pantoprazole would be the absence of a methyl signal corresponding to the demethylated position on the pyridine ring.

¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts of these signals are indicative of their bonding and electronic environment. The carbon spectrum would corroborate the structural information obtained from the ¹H NMR spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in assembling the complete molecular structure.

COSY experiments establish proton-proton correlations, helping to identify adjacent protons within the same spin system.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

Through the comprehensive analysis of these NMR data, the precise location of the demethylation on the pyridine ring can be unequivocally confirmed, distinguishing it from other potential isomers and related impurities.

While publicly available, detailed spectral assignments for this compound are scarce, the general approach to characterizing pantoprazole impurities involves synthesizing the impurity and then performing a full structural elucidation using techniques including IR, Mass Spectrometry, and NMR. nih.govresearchgate.net

Table 1: Key NMR Techniques for the Structural Confirmation of this compound

NMR Technique Information Provided Relevance to this compound
¹H NMR Number of proton types, chemical environment, proton-proton coupling.Identifies the absence of a methyl group and characterizes the remaining protons.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton and the presence of the demethylated position.
COSY Correlation of coupled protons.Establishes connectivity between protons within the aromatic rings and side chain.
HSQC Correlation of directly bonded ¹H and ¹³C atoms.Assigns protons to their corresponding carbon atoms.
HMBC Correlation of ¹H and ¹³C atoms separated by 2-3 bonds.Confirms the connectivity between the benzimidazole and pyridine rings.

Application of Analytical Reference Standards in Quantitative and Qualitative Profiling

Analytical reference standards are highly purified compounds that are used as a benchmark for identity, purity, and concentration in analytical tests. sigmaaldrich.comsigmaaldrich.com For this compound, a well-characterized reference standard is indispensable for its accurate qualitative and quantitative profiling in pharmaceutical samples.

Qualitative Profiling:

In qualitative analysis, the primary goal is to identify the presence of this compound in a sample. This is typically achieved using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). scielo.br

Peak Identification: By injecting the this compound reference standard into the HPLC system, its retention time under specific chromatographic conditions is established. When a sample containing pantoprazole and its impurities is analyzed, any peak in the chromatogram that matches the retention time of the reference standard is presumptively identified as this compound.

Peak Purity: Photodiode Array (PDA) or Diode Array Detectors (DAD) can be used in conjunction with HPLC to assess the spectral homogeneity of a chromatographic peak. The UV spectrum of the peak in the sample chromatogram is compared with that of the this compound reference standard to confirm its identity.

Quantitative Profiling:

Quantitative analysis aims to determine the exact amount of this compound present in a sample. This is crucial for ensuring that the level of this impurity remains within the acceptable limits set by regulatory authorities.

External Standard Method: This is the most common approach for quantifying impurities. A calibration curve is constructed by injecting a series of known concentrations of the this compound reference standard and plotting the peak area response against the concentration. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve. The linearity of this method is assessed by the correlation coefficient (r²) of the calibration curve. nih.gov

Method Validation: The analytical method used for quantification must be validated to ensure its accuracy, precision, linearity, and sensitivity. researchgate.net Validation parameters include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

The use of a certified reference standard of this compound is fundamental to achieving reliable and reproducible results in both qualitative and quantitative analyses, ensuring the quality and safety of the final pharmaceutical product.

Table 2: Role of Analytical Reference Standards for this compound

Application Technique Function of Reference Standard
Qualitative Profiling HPLC with UV/PDA DetectorEstablishes retention time for peak identification; provides a reference UV spectrum for peak purity assessment.
Quantitative Profiling HPLCUsed to prepare calibration standards for the construction of a calibration curve to determine the concentration of the impurity.
Method Validation HPLCUsed to determine key validation parameters such as accuracy, precision, linearity, LOD, and LOQ.

Future Research Directions in 4 Demethyl Pantoprazole Studies

Development of Novel and Highly Sensitive Analytical Approaches for Trace Analysis

The accurate quantification of 4-demethyl pantoprazole (B1678409), especially at trace levels in complex biological matrices, is fundamental for detailed pharmacokinetic and metabolic studies. While current methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used, future research will likely focus on developing even more sensitive and sophisticated analytical techniques. fastercapital.comresearchgate.nettennessee.edunih.govnih.govijrpr.comarabjchem.org

Emerging technologies that hold promise for the trace analysis of 4-demethyl pantoprazole include:

High-Resolution Mass Spectrometry (HRMS): HRMS offers superior mass accuracy and resolution, enabling the confident identification and quantification of metabolites in complex mixtures without the need for reference standards. alwsci.comnih.govijpras.com This is particularly advantageous for identifying previously unknown or low-abundance metabolites of pantoprazole.

Tandem Mass Spectrometry (LC-MS/MS): Continued advancements in LC-MS/MS technology, including more sensitive detectors and novel ionization techniques, will allow for the detection of this compound at even lower concentrations. nih.govalwsci.com This is critical for studies involving low doses or for monitoring residual levels of the metabolite.

Metabolomics and Stable Isotope Tracing: Untargeted metabolomics approaches, coupled with stable isotope labeling of the parent drug, can provide a comprehensive profile of all pantoprazole metabolites, including this compound. alwsci.comfrontiersin.org This can help in discovering novel metabolic pathways and understanding the complete metabolic fate of pantoprazole.

Advanced Sample Preparation Techniques: The development of more selective and efficient sample preparation methods, such as solid-phase microextraction (SPME) and molecularly imprinted polymers (MIPs), will be crucial for isolating and concentrating this compound from biological samples, thereby improving the sensitivity and accuracy of subsequent analyses.

The following table summarizes potential future analytical approaches for the trace analysis of this compound.

Analytical TechniquePotential Advantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS)High accuracy and resolution for unambiguous identification and quantification in complex matrices.
Advanced LC-MS/MSIncreased sensitivity for detecting ultra-trace levels; improved fragmentation for structural elucidation.
Metabolomics ApproachesComprehensive profiling of all metabolites; discovery of novel metabolic pathways.
Stable Isotope TracingDifferentiating drug-related metabolites from endogenous compounds with high confidence.

Advanced Mechanistic Elucidation of Less Understood Metabolic Transformations

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comclinpgx.org The main metabolic pathway involves demethylation by CYP2C19 to form this compound. nih.govdrugbank.comclinpgx.orgnih.gov Oxidation by CYP3A4 is a minor pathway. nih.govdrugbank.comclinpgx.org However, there are still aspects of its metabolic transformation that are not fully understood.

Future research in this area should focus on:

Identifying the Role of Other CYP Isoforms and Non-CYP Enzymes: While CYP2C19 is the major enzyme, the precise contribution of other CYPs (e.g., CYP2D6, CYP2C9) and non-CYP enzymes, such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AOs), in the formation of this compound and its subsequent metabolites warrants further investigation. fda.govnih.govresearchgate.netmdpi.com

Investigating Stereoselective Metabolism: Pantoprazole is administered as a racemic mixture of two enantiomers. Studies have shown that the metabolism of these enantiomers can be stereoselective, primarily dependent on CYP2C19 activity. researchgate.net A more in-depth understanding of the stereoselective formation of this compound could have significant clinical implications, particularly in individuals with different CYP2C19 genotypes.

Characterizing Secondary and Tertiary Metabolites: The metabolic journey of this compound does not necessarily end with its formation. Further biotransformation reactions, such as sulfation or glucuronidation, may occur. clinpgx.orgsemanticscholar.orgnih.gov Identifying and characterizing these secondary and tertiary metabolites are essential for a complete picture of pantoprazole's disposition.

Elucidating Reaction Mechanisms: A deeper understanding of the chemical mechanisms underlying the enzymatic reactions involved in the formation and further metabolism of this compound can be achieved through techniques like kinetic isotope effect studies and the use of specific enzyme inhibitors.

The table below outlines key areas for future mechanistic studies of this compound.

Research AreaKey Objectives
Role of Minor Metabolic PathwaysTo quantify the contribution of enzymes other than CYP2C19 to the formation of this compound.
Stereoselective MetabolismTo elucidate the differences in the metabolic rates and pathways of pantoprazole enantiomers leading to this compound.
Downstream MetabolismTo identify and characterize the products of further biotransformation of this compound.
Reaction MechanismsTo understand the detailed chemical steps involved in the enzymatic conversion of pantoprazole to its demethylated metabolite.

Expansion of Computational Modeling to Predict Novel Metabolites or Degradation Pathways

In recent years, in silico or computational approaches have become invaluable tools in drug discovery and development for predicting metabolic pathways. creative-biolabs.comjocpr.comresearchgate.net For this compound, the expansion of computational modeling can provide significant insights.

Future research directions in this domain include:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole and its metabolites, including this compound. nih.govresearchgate.netpsu.edunih.gov Future PBPK models could be refined to incorporate genetic polymorphisms in metabolizing enzymes like CYP2C19 to predict inter-individual variability in this compound levels. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the metabolic stability and potential sites of metabolism on the pantoprazole molecule. jocpr.comsemanticscholar.org These models could be used to predict the likelihood of the formation of this compound and other potential metabolites.

Quantum Mechanics (QM) and Machine Learning (ML): The application of quantum mechanics can provide detailed information about the electronic properties of the pantoprazole molecule, helping to predict its reactivity and the most likely sites for metabolic attack. biomedgrid.comnih.govoptibrium.comnih.govresearchgate.net Machine learning algorithms, trained on large datasets of known metabolic transformations, can be used to predict novel metabolites of pantoprazole with greater accuracy. nih.govoup.com

Prediction of Degradation Pathways: Computational models can also be employed to predict the degradation pathways of this compound under various environmental or physiological conditions. This information is crucial for understanding its stability and potential for accumulation.

The table below highlights the potential applications of various computational models in the study of this compound.

Computational ModelApplication in this compound Research
Physiologically-Based Pharmacokinetic (PBPK)Predicting plasma and tissue concentrations of this compound in different patient populations.
Quantitative Structure-Activity Relationship (QSAR)Identifying structural features of pantoprazole that influence its metabolism to this compound.
Quantum Mechanics (QM)Elucidating the electronic basis for the enzymatic demethylation of pantoprazole.
Machine Learning (ML)Predicting the formation of novel or minor metabolites of pantoprazole, including further transformation products of this compound.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying 4-Demethyl pantoprazole in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stepwise collision energy (e.g., 15–75 eV) is commonly used to distinguish this compound from structurally similar metabolites. Chromatographic separation can be optimized using reversed-phase columns (C18) with mobile phases containing ammonium formate and acetonitrile. Validation parameters (linearity, precision, accuracy) must adhere to ICH guidelines, and internal standards (e.g., deuterated analogs) should correct for matrix effects .

Q. How should researchers design experiments to synthesize this compound with high purity?

  • Methodological Answer : Synthesis protocols should prioritize controlled demethylation of pantoprazole under inert atmospheres to prevent oxidation. Post-synthesis purification via preparative HPLC or crystallization ensures >98% purity. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Stability studies under varying pH and temperature conditions are critical to assess degradation pathways .

Q. What are the standard protocols for evaluating the stability of this compound in laboratory settings?

  • Methodological Answer : Accelerated stability testing under ICH Q1A guidelines involves storing samples at 40°C/75% relative humidity for 6 months. Degradation products are monitored using forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS. Data analysis should quantify parent compound loss and identify major degradation products using spectral libraries .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models be adapted to study this compound in pediatric or obese populations?

  • Methodological Answer : PopPK models should incorporate covariates such as body weight, CYP2C19 genotype, and renal/hepatic function. For example, a two-compartment model with first-order absorption and nonlinear clearance can be developed using nonlinear mixed-effects modeling (e.g., NONMEM®). Bootstrap validation (500 iterations) and visual predictive checks ensure model robustness. Simulations should explore exposure differences across dosing regimens (e.g., weight-normalized vs. fixed dosing) .

Q. What strategies resolve contradictory findings in clinical studies involving this compound’s efficacy or safety?

  • Methodological Answer : Preplanned subgroup analyses (e.g., by disease severity or genetic polymorphisms) and sensitivity analyses (e.g., excluding outliers) can clarify discrepancies. For instance, in the SUP-ICU trial, conflicting mortality outcomes in high-risk subgroups were addressed via interaction tests (p-value thresholds ≤0.05) and covariate-adjusted Cox regression. Meta-analyses pooling data from heterogeneous cohorts (e.g., varying CYP2C19 phenotypes) may reconcile conflicting results .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer : Conduct tiered risk assessments starting with in silico predictions (e.g., EPI Suite™) for biodegradability and bioaccumulation potential. Follow-up in vitro assays (e.g., algal toxicity tests) and microcosm studies evaluate acute/chronic effects on aquatic organisms. Collaborate with regulatory agencies to establish provisional safe thresholds, acknowledging data gaps in persistence and soil mobility .

Q. What experimental designs are optimal for studying this compound’s metabolic interactions with other drugs?

  • Methodological Answer : Use human liver microsomes or hepatocyte cultures to assess cytochrome P450 (CYP) inhibition/induction. For in vivo studies, employ crossover designs with pharmacokinetic sampling at steady state. Statistical analysis should include geometric mean ratios (GMRs) for AUC and Cmax with 90% confidence intervals to evaluate clinical significance. Adjust for CYP2C19 phenotype stratification to account for metabolic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Demethyl pantoprazole
Reactant of Route 2
4-Demethyl pantoprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.